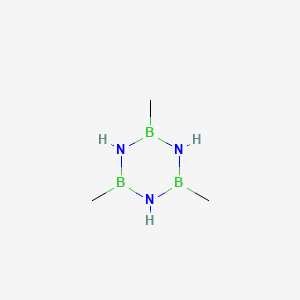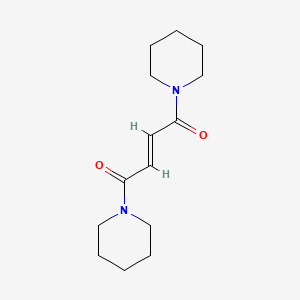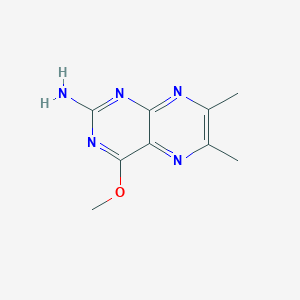
Borazine, 2,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borazine, 2,4,6-trimethyl-, also known as B,B,B-trimethylborazine, is an inorganic compound with the chemical formula C₃H₁₂B₃N₃. It is a derivative of borazine, where three hydrogen atoms are replaced by methyl groups. This compound is known for its unique structure and properties, which make it an interesting subject of study in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Borazine, 2,4,6-trimethyl-, can be synthesized through several methods. One common method involves the reaction of diborane (B₂H₆) with ammonia (NH₃) at high temperatures (250-300°C). This reaction produces borazine, which can then be methylated to form 2,4,6-trimethylborazine .
Another method involves the use of sodium borohydride (NaBH₄) and ammonium sulfate ((NH₄)₂SO₄). This reaction also produces borazine, which can be further methylated .
Industrial Production Methods
Industrial production of borazine, 2,4,6-trimethyl-, typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Borazine, 2,4,6-trimethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form simpler boron compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce boron-nitrogen oxides, while substitution reactions can yield a variety of functionalized borazine derivatives .
Wissenschaftliche Forschungsanwendungen
Borazine, 2,4,6-trimethyl-, has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which borazine, 2,4,6-trimethyl-, exerts its effects involves interactions with molecular targets and pathways. The boron atoms in the compound can act as Lewis acids, while the nitrogen atoms can act as Lewis bases. This dual functionality allows the compound to participate in a variety of chemical reactions, forming stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borazine (B₃H₆N₃): The parent compound of 2,4,6-trimethylborazine, known for its aromatic properties and structural similarity to benzene.
Trimethylboroxine (C₃H₉B₃O₃): Another boron-containing compound with similar structural features.
Uniqueness
Borazine, 2,4,6-trimethyl-, is unique due to the presence of methyl groups, which enhance its stability and reactivity compared to the parent borazine. This makes it a valuable compound for various applications in chemistry and materials science .
Eigenschaften
CAS-Nummer |
5314-85-2 |
|---|---|
Molekularformel |
C3H12B3N3 |
Molekulargewicht |
122.6 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C3H12B3N3/c1-4-7-5(2)9-6(3)8-4/h7-9H,1-3H3 |
InChI-Schlüssel |
DXFJPBGUYITLMJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NB(NB(N1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)





![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)

![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)




![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
